2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Catalog No.
S3447329
CAS No.
861402-48-4
M.F
C30H38N2O4
M. Wt
490.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline...

CAS Number

861402-48-4

Product Name

2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

IUPAC Name

6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

Molecular Formula

C30H38N2O4

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C30H38N2O4/c1-5-9-11-19(7-3)17-31-27(33)21-13-15-23-26-24(16-14-22(25(21)26)28(31)34)30(36)32(29(23)35)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

ZSFDFRVYEMDMNN-UHFFFAOYSA-N

SMILES

CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(CC)CCCC)C1=O

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(CC)CCCC)C1=O

Organic Electronics:

  • BEBT has been studied for its potential use as an n-type organic semiconductor in field-effect transistors (FETs) due to its high electron mobility and good on/off current ratios. Source: Sigma-Aldrich:

Material Science:

  • Research is ongoing to explore BEBT's potential applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) due to its optoelectronic properties. Source: Ambeed[lmn][3,8]phenanthroline-1,3,6,8(2h,7h-tetraone.html)

Supramolecular Chemistry:

  • BEBT's self-assembly properties are being investigated for potential applications in the design of functional supramolecular structures. Source: National Institutes of Health

2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound characterized by its unique structure which includes a phenanthroline backbone and multiple functional groups. The molecular formula is C30H36N2O4, indicating a substantial presence of carbon and hydrogen, along with nitrogen and oxygen atoms. This compound belongs to a class of benzo[lmn]phenanthrolines that are known for their diverse chemical properties and potential applications in various fields.

The chemical behavior of 2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone can involve several types of reactions:

  • Electrophilic Substitution: The aromatic nature of the phenanthroline structure allows for electrophilic substitution reactions.
  • Redox Reactions: The compound can participate in redox reactions due to the presence of nitrogen atoms in the heterocyclic structure.
  • Cyclization Reactions: Under specific conditions, intramolecular cyclization may occur if suitable functional groups are present .

Research indicates that compounds similar to 2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain phenanthroline derivatives have been studied for their potential in cancer treatment due to their ability to intercalate with DNA.
  • Antioxidant Activity: The compound may also demonstrate antioxidant properties which can be beneficial in preventing oxidative stress.

The synthesis of 2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with suitable precursors such as phenanthroline derivatives.
  • Functionalization: Alkylation reactions are employed to introduce the 2-ethylhexyl groups onto the phenanthroline backbone.
  • Oxidative Steps: Subsequent oxidation steps are necessary to form the tetrone functionality.
  • Purification: The final product is purified using techniques like chromatography.

The applications of 2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone span various fields:

  • Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
  • Pharmaceuticals: Potential use in drug formulations targeting specific diseases such as cancer and infections.
  • Sensors: Its ability to interact with different chemical species makes it suitable for sensor applications.

Studies on the interaction of 2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone with biological molecules indicate that it can bind effectively to DNA and proteins. This binding affinity is crucial for its potential use as a therapeutic agent. Interaction studies often involve spectroscopic methods to analyze binding mechanisms and affinities.

Several compounds share structural similarities with 2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetroneC30H35BrN2O4Contains bromine substituent; studied for electronic properties.
4-Nitro-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthrolineC30H36N4O4Features a nitro group; potential applications in sensors .
4-Methyl-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthrolineC31H38N2O4Methyl substitution affects solubility and reactivity .

Uniqueness

What sets 2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone apart from its analogs is its specific combination of alkyl side chains and tetrone functionality which enhances its solubility and biological activity. This unique structure potentially allows for better interaction with cellular targets compared to other similar compounds.

XLogP3

7.4

Dates

Last modified: 04-15-2024

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